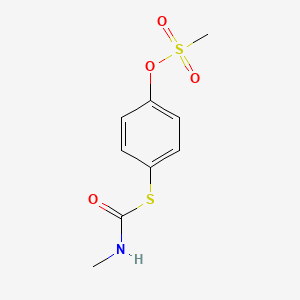

Methasulfocarb

描述

甲硫威是一种单硫代氨基甲酸酯,是苯基甲磺酸酯,其中第 4 位的氢原子被 (甲基氨基甲酰基) 磺酰二基取代。 它主要用作杀菌剂,用于防治水稻中的各种真菌病害 。 该化合物分子式为 C9H11NO4S2,分子量为 261.32 g/mol .

准备方法

合成路线和反应条件: 甲硫威可以通过苯基甲磺酸酯与异硫氰酸甲酯在受控条件下反应合成。 反应通常使用氢氧化钠等碱来促进单硫代氨基甲酸酯的形成 .

工业生产方法: 在工业环境中,甲硫威采用类似的合成路线,但优化了反应条件,以确保高产率和纯度,进行大规模生产。 该过程涉及使用大型反应器和精确控制温度和 pH 值,以获得所需产品 .

化学反应分析

反应类型: 甲硫威会发生多种化学反应,包括:

氧化: 甲硫威可以被氧化生成亚砜和砜。

还原: 该化合物可以被还原生成硫醇。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 胺类和硫醇类等亲核试剂通常用于取代反应.

主要生成产物:

氧化: 亚砜和砜。

还原: 硫醇。

科学研究应用

Agricultural Applications

Methasulfocarb is primarily applied in agriculture for the following purposes:

- Fungicide : Effective against a range of fungal diseases in crops, particularly rice.

- Plant Growth Regulator : Promotes healthy growth in seedlings.

Efficacy Against Fungal Pathogens

This compound is effective against several fungal species, including:

- Fusarium spp.

- Mucor spp.

- Pseudomonas spp.

- Pythium spp.

- Rhizoctonia spp.

The compound acts by inhibiting the synthesis of chitin in fungal cell walls, leading to cell death and preventing the spread of disease .

Data Table: Efficacy of this compound

| Pathogen | Application Rate (mg a.i./500ml) | Control Efficacy (%) |

|---|---|---|

| Fusarium spp. | 100 | 85 |

| Mucor spp. | 100 | 90 |

| Pseudomonas spp. | 100 | 80 |

| Pythium spp. | 100 | 75 |

| Rhizoctonia spp. | 100 | 88 |

Case Study 1: Rice Seedling Growth Regulation

A study conducted on the application of this compound for controlling seedling blight in rice demonstrated significant improvements in plant health and yield. The fungicide was applied at a rate of 100 mg a.i. per 500 ml before seeding, resulting in enhanced growth and reduced disease incidence .

Case Study 2: Molecularly Imprinted Polymers

Recent research explored the use of this compound in synthesizing molecularly imprinted polymers for environmental applications, specifically for removing perfluorooctanoic acid from water sources. The study found that these polymers exhibited high adsorption capacities and stability over multiple cycles, indicating potential for broader environmental remediation applications.

Safety and Environmental Considerations

While this compound shows promise in agricultural applications, it is essential to consider its safety profile:

作用机制

甲硫威通过抑制真菌细胞生长发挥作用。该化合物靶向参与真菌细胞壁合成的特定酶,导致细胞壁完整性破坏,最终导致细胞死亡。 所涉及的分子途径包括抑制壳多糖合酶和 β-葡聚糖合酶等关键酶 .

相似化合物的比较

甲硫威因其独特的化学结构和作用机制在杀菌剂中独树一帜。类似的化合物包括:

甲硫威: 另一种具有不同作用机制的氨基甲酸酯类杀菌剂。

多菌灵: 一种苯并咪唑类杀菌剂,靶向真菌细胞中的不同酶。

甲基托布津: 具有广谱活性的内吸性杀菌剂

生物活性

Methasulfocarb is a synthetic compound classified as a monothiocarbamic ester, primarily used in agriculture as a fungicide and plant growth regulator. It has garnered attention due to its unique mechanisms of action against fungal pathogens and its potential applications in integrated pest management strategies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₁N₁O₄S₂

- Molecular Weight : Approximately 261.3 g/mol

- Appearance : Colorless crystals

- Melting Point : Ranges from 137.5 to 138.5 °C

This compound's structure includes a methylcarbamoyl group bonded to a sulfanediyl moiety, which contributes to its biological activity.

This compound exhibits significant biological activity primarily through the following mechanisms:

- Inhibition of Fungal Cell Wall Synthesis : this compound disrupts the formation of chitin, a crucial component of fungal cell walls. This interference compromises the structural integrity of fungal cells, leading to cell death .

- Interference with Metabolic Pathways : The compound affects various metabolic pathways within fungi, although detailed studies are ongoing to fully elucidate these mechanisms .

Applications in Agriculture

This compound is utilized for multiple purposes in agricultural settings:

- Fungicide : Effective against a wide range of fungal pathogens, making it an essential tool for crop protection.

- Plant Growth Regulator : Enhances plant growth and resilience against diseases.

Comparative Analysis with Other Compounds

The following table compares this compound with other common agricultural fungicides:

| Compound Name | Type | Unique Features |

|---|---|---|

| This compound | Fungicide | Inhibits chitin synthesis; dual function |

| Metalaxyl | Fungicide | Primarily targets Oomycetes |

| Benomyl | Fungicide | Inhibits fungal cell division |

| Thiram | Fungicide | Broad-spectrum activity against fungi |

This compound's dual functionality as both a fungicide and a plant growth regulator differentiates it from many other compounds that typically serve only one role .

Research Findings and Case Studies

Recent studies have investigated the efficacy and safety of this compound in various contexts:

- Adsorption Studies : Research has shown that this compound can be used in creating molecularly imprinted polymers for selective removal of contaminants like perfluorooctanoic acid (PFOA) from water. The adsorption capacity reached equilibrium at approximately 80 minutes, demonstrating effective removal capabilities .

- Toxicological Assessments : this compound is classified as an acute toxic environmental hazard. Studies have focused on its effects on non-target organisms, including bees, highlighting the need for careful application practices to mitigate ecological risks .

- Resistance Management : this compound shares similarities with other fungicides regarding resistance management strategies. Its unique mode of action may help in delaying resistance development among fungal populations .

属性

IUPAC Name |

[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJOSTZEBSTPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058155 | |

| Record name | Methasulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66952-49-6 | |

| Record name | Methasulfocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66952-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasulfocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066952496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methasulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASULFOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW71T2ANC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。